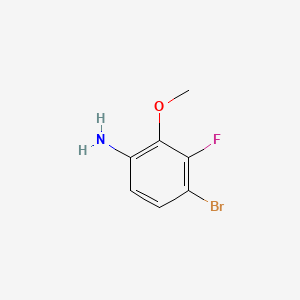
4-Bromo-3-fluoro-2-metoxianilina
Descripción general
Descripción
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound used as a reagent in the synthesis of various inhibitors . It has a molecular weight of 202.05 .
Synthesis Analysis
This compound can be synthesized from 2-Nitroaniline using a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Other methods of synthesis involve reactions of secondary amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline consists of a bromine atom, a fluorine atom, and a methoxy group attached to an aniline .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It also participates in various chemical reactions involving palladium-catalyzed methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyaniline include a molecular weight of 202.05 . More specific properties like melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Farmacología
4-Bromo-3-fluoro-2-metoxianilina: se utiliza en la investigación farmacológica como precursor para la síntesis de moléculas complejas. Sirve como bloque de construcción en el desarrollo de inhibidores de la quinasa del linfoma anaplásico (ALK) , que son cruciales en el tratamiento de ciertos tipos de cáncer. Su papel en la creación de inhibidores de la cinasa de Rho también destaca su potencial en el desarrollo de fármacos terapéuticos .
Ciencia de Materiales
En la ciencia de los materiales, este compuesto se explora por su potencial uso en la creación de nuevos materiales con propiedades únicas. Su incorporación en polímeros y recubrimientos podría conducir a avances en el desarrollo de materiales de alto rendimiento con mayor durabilidad y resistencia a factores ambientales .
Síntesis Química
This compound: es un reactivo valioso en la síntesis orgánica. Participa en la formación de aminas arilo a través de reacciones de aminación catalizadas por paladio, que son fundamentales en la síntesis de una amplia gama de compuestos orgánicos .
Agricultura
En el sector agrícola, se está llevando a cabo la investigación para explorar el uso de este compuesto en la síntesis de agroquímicos. Sus derivados podrían utilizarse potencialmente para crear nuevos pesticidas y herbicidas, contribuyendo a estrategias más efectivas de protección de cultivos .
Ciencia Ambiental
Los científicos ambientales están interesados en el comportamiento del compuesto y su impacto en los ecosistemas. Podría utilizarse como rastreador o marcador en el monitoreo ambiental, ayudando a rastrear las fuentes de contaminación y comprender los procesos químicos en entornos naturales .
Química Analítica
En la química analítica, This compound puede utilizarse como un compuesto estándar o de referencia en diversas técnicas analíticas. Su estructura y propiedades bien definidas la hacen adecuada para la calibración y el desarrollo de métodos en cromatografía líquida de alto rendimiento (HPLC) y otros métodos analíticos .
Aplicaciones Industriales
Industrialmente, este compuesto encuentra aplicaciones en la síntesis de colorantes, pigmentos y productos químicos para caucho. Su papel en la creación de intermediarios para colorantes industriales y pigmentos es particularmente significativo, ya que contribuye a la producción de materiales con las propiedades de color deseadas .
Investigación y Desarrollo
Por último, This compound se utiliza ampliamente en la investigación científica y el desarrollo. Es una sustancia clave en la fabricación de otras sustancias químicas y en la realización de experimentos de laboratorio para descubrir nuevas reacciones y sintetizar nuevos compuestos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of potent inhibitors for various kinases , suggesting that 4-Bromo-3-fluoro-2-methoxyaniline may also interact with similar targets.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxyaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors. It is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . Additionally, it is involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and protein interactions.
Cellular Effects
4-Bromo-3-fluoro-2-methoxyaniline has notable effects on various cell types and cellular processes. It influences cell function by interacting with key signaling pathways and altering gene expression. For instance, its role in inhibiting ALK and Rho kinase suggests that it can modulate cell signaling pathways involved in cell proliferation, differentiation, and apoptosis . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-fluoro-2-methoxyaniline involves its binding interactions with specific biomolecules. As an inhibitor of ALK and Rho kinase, it binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular processes. The compound’s ability to modulate enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluoro-2-methoxyaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-methoxyaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Bromo-3-fluoro-2-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting ALK and Rho kinase suggests that it may affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 4-Bromo-3-fluoro-2-methoxyaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoro-2-methoxyaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137869-95-4 | |
| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

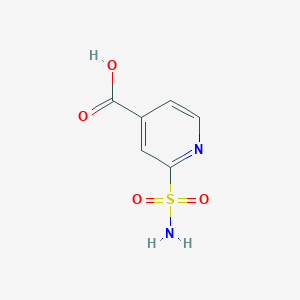

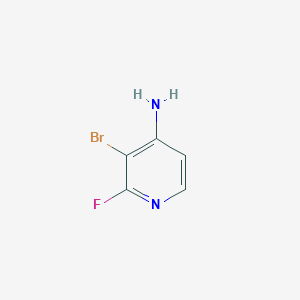
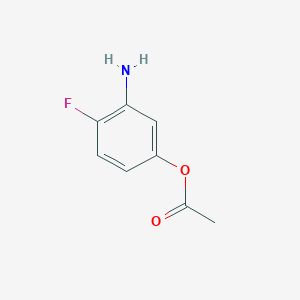
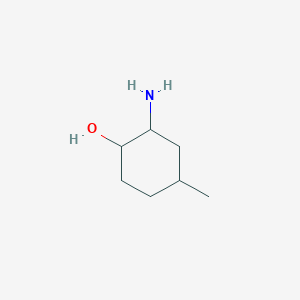
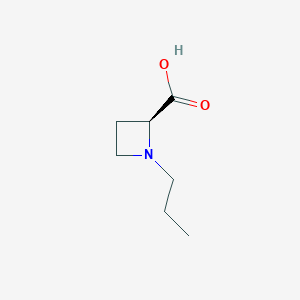
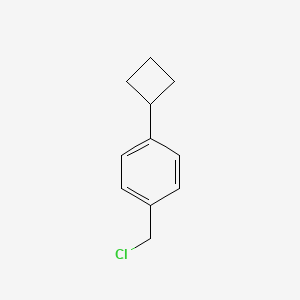

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
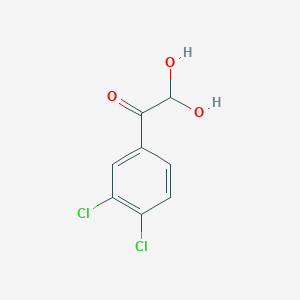

![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

